2-Methyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one
Description
2-Methyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one is a ketone derivative featuring a 4-isopropoxyphenyl group attached to a propan-1-one backbone with a methyl substituent at the β-position. Its molecular formula is C₁₃H₁₈O₂, and its molecular weight is 206.28 g/mol.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methyl-1-(4-propan-2-yloxyphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O2/c1-9(2)13(14)11-5-7-12(8-6-11)15-10(3)4/h5-10H,1-4H3 |
InChI Key |
PCBOKQCAQAXXSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Copolymerization Method:
Thiol–ene Click Reaction:
Industrial Production:
Unfortunately, specific industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
2-Methyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one undergoes various reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions are feasible.
Substitution: The compound can participate in substitution reactions.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents) are often employed.
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one finds applications in:
Chemistry: As a photo-initiator in polymerization reactions.
Biology: In the design of functional materials.
Industry: For creating hydrophobic materials.
Mechanism of Action
The compound’s mechanism of action involves its photo-initiation properties. When exposed to UV light, it generates reactive species that initiate polymerization reactions. Molecular targets and pathways may vary based on the specific application.
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
Key Trends and Implications
Substituent Effects on Lipophilicity: Longer or branched alkoxy chains (e.g., pentyloxy, hexyloxy in ) increase lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility.
Steric and Electronic Modifications: The morpholino group in Irgacure 907 introduces hydrogen-bonding capability and rigidity, critical for its role as a photoinitiator . Methylthio (–SCH₃) groups improve UV absorption properties compared to alkoxy analogs .
Biological Activity: The trifluoromethyl derivative (C₁₁H₁₁F₃O) is noted for antifungal activity against Fusarium species , while the target compound’s isopropoxy group may influence bioavailability in drug design.
Biological Activity
2-Methyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one, a compound belonging to the class of ketones, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields, particularly in medicine and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is C15H20O2. The compound features a ketone functional group and an ether linkage, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties against various pathogens. Its structural components may enhance its interaction with microbial cell membranes, leading to cell lysis.
- Anticancer Properties : Investigations into the anticancer potential of this compound have shown promising results. It has been tested against several cancer cell lines, demonstrating inhibitory effects on cell proliferation.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Interaction with Enzymes : The ketone group may interact with key enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity and leading to cell death.
- Induction of Apoptosis : There is evidence suggesting that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial properties.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anticancer Activity
In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines, including breast and lung cancers. The IC50 values were determined using MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
These findings indicate that the compound possesses significant anticancer activity, warranting further investigation into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
